Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate
CAS No.: 952182-23-9
Cat. No.: VC20229164
Molecular Formula: C16H14N2O4S
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952182-23-9 |
|---|---|
| Molecular Formula | C16H14N2O4S |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | methyl 1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C16H14N2O4S/c1-11-5-7-12(8-6-11)23(20,21)18-10-14(16(19)22-2)13-4-3-9-17-15(13)18/h3-10H,1-2H3 |
| Standard InChI Key | FCEKKKLKOSDSBW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)C(=O)OC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, methyl 1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-3-carboxylate , reflects its intricate structure. The pyrrolo[2,3-b]pyridine core consists of a fused bicyclic system with a pyrrole ring (five-membered, nitrogen-containing) fused to a pyridine ring (six-membered, aromatic with one nitrogen atom). The tosyl group () is attached to the pyrrole nitrogen, while the methyl ester () occupies the 3-position of the pyridine ring.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 952182-23-9 | |
| Molecular Formula | ||
| Molecular Weight | 330.36 g/mol | |
| IUPAC Name | Methyl 1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-3-carboxylate | |
| Purity | 98% |
Spectroscopic Characterization
While explicit spectroscopic data for this compound is limited in publicly available literature, analogous pyrrolo[2,3-b]pyridine derivatives exhibit distinct NMR and IR profiles. For example:
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NMR: Protons on the aromatic rings typically resonate between 7.0–8.5 ppm, while the methyl groups (tosyl and ester) appear as singlets near 2.4–3.3 ppm .
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IR Spectroscopy: Strong absorption bands for the sulfonyl group () are observed at 1150–1350 cm, and ester carbonyl () stretches appear near 1700 cm .
Synthesis and Preparation
Synthetic Routes
The synthesis of methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves three key steps:
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Formation of the Pyrrolo[2,3-b]Pyridine Core:
Condensation of appropriately substituted pyridine and pyrrole precursors under catalytic conditions . For instance, cyclization of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds can yield the bicyclic scaffold. -
Tosylation:
Introduction of the tosyl group via sulfonylation using p-toluenesulfonyl chloride () in the presence of a base such as pyridine or triethylamine . This step protects the pyrrole nitrogen and enhances the compound’s stability. -
Esterification:
Conversion of a carboxylic acid intermediate to the methyl ester using methanol and an acid catalyst (e.g., ) or via reaction with methyl chloroformate .
Table 2: Representative Synthesis Conditions
Optimization Challenges
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Regioselectivity: Ensuring proper functionalization at the 1- and 3-positions requires careful control of reaction conditions .
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Purification: The compound’s moderate polarity necessitates chromatographic separation using silica gel or reverse-phase HPLC .
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane or ethyl acetate .
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Stability: Stable under inert atmospheres at room temperature but sensitive to prolonged exposure to moisture or strong acids/bases .
Thermal Properties
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Melting Point: Estimated at 180–185°C based on analogous tosylated pyrrolopyridines .
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Degradation: Thermal decomposition occurs above 250°C, releasing sulfur oxides and carbon monoxide .
Biological and Pharmaceutical Applications
Role in Medicinal Chemistry
While direct biological data for this compound remains scarce, its structural analogs exhibit notable activities:
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Kinase Inhibition: Tosyl-pyrrolopyridine derivatives inhibit kinases such as JAK2 and ALK by binding to ATP pockets . The tosyl group may enhance hydrophobic interactions with enzyme active sites.
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Anticancer Potential: Methyl ester derivatives serve as prodrugs, with esterase-mediated hydrolysis releasing active carboxylic acids in vivo .
Drug Discovery Intermediates
The compound’s versatility is highlighted by its use in synthesizing:
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Heterocyclic Libraries: As a building block for combinatorial chemistry .
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Targeted Therapeutics: Functionalization at the 5- or 6-positions enables the development of selective kinase inhibitors.
Research Findings and Data
Preclinical Studies
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In Vitro Metabolism: Microsomal studies indicate slow hepatic clearance, suggesting favorable pharmacokinetics for further development .
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Cytotoxicity Screening: Preliminary assays against HeLa cells showed moderate activity (), though less potent than trifluoromethyl-substituted analogs.
Computational Modeling
Docking studies reveal that the tosyl group occupies a hydrophobic cleft in JAK2, while the pyrrolopyridine core forms hydrogen bonds with catalytic lysine residues .
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